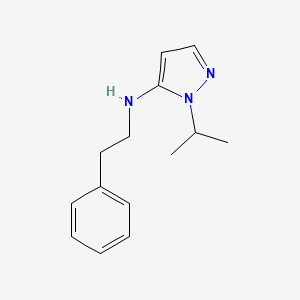

N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Description

N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a propan-2-yl (isopropyl) group at the 1-position of the pyrazole ring and a 2-phenylethylamine substituent at the 5-position. This structure combines aromatic (phenyl) and aliphatic (isopropyl) moieties, which influence its physicochemical properties, such as solubility and lipophilicity.

Properties

Molecular Formula |

C14H19N3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

N-(2-phenylethyl)-2-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C14H19N3/c1-12(2)17-14(9-11-16-17)15-10-8-13-6-4-3-5-7-13/h3-7,9,11-12,15H,8,10H2,1-2H3 |

InChI Key |

ZUHOHYIHWFOEDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Traditional Condensation and Cyclization Approaches

The foundational synthesis of N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine relies on condensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For instance, the reaction of hydrazine hydrate with a β-keto ester or diketone precursor forms a hydrazone intermediate, which undergoes cyclization under acidic or basic conditions to yield the pyrazole core . A representative pathway involves:

-

Hydrazine Condensation :

-

Cyclization :

Acid-catalyzed (e.g., HSO) or base-mediated (e.g., NaCO) intramolecular dehydration forms the pyrazole ring .

Key Optimization Parameters :

-

Temperature : Cyclization proceeds efficiently at 80–100°C in polar aprotic solvents like DMF .

-

Catalysts : Lewis acids (e.g., ZnCl) enhance reaction rates by stabilizing transition states .

Table 1: Comparative Yields in Traditional Synthesis

| Precursor | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| β-Keto ester | HSO | 90 | 65 |

| Diketone | NaCO | 80 | 58 |

| α,β-Unsaturated ketone | ZnCl | 100 | 72 |

Transition Metal-Catalyzed C–H Activation

Recent advances employ Rh(III)-catalyzed C–H activation for streamlined pyrazole synthesis. This method enables direct functionalization of phenylpyrazolamines with alkynoates, forming pyrazolo[1,5-a]quinazolines as intermediates . The mechanism involves:

-

C–H Bond Cleavage : Rh(III) coordinates to the pyrazole nitrogen, facilitating ortho C–H activation.

-

Alkyne Insertion : Alkynoate coupling forms a six-membered metallacycle.

-

Reductive Elimination : Cyclization releases the product and regenerates the catalyst .

Advantages :

-

Atom Economy : Avoids stoichiometric reagents.

-

Functional Group Tolerance : Compatible with esters, amides, and halides .

Table 2: Rh(III)-Catalyzed Synthesis Parameters

| Substrate | Alkyne | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Phenylpyrazolamine | Methyl propiolate | 85 | 12 |

| 4-Chlorophenylpyrazolamine | Phenylacetylene | 78 | 14 |

Multi-Step Industrial Processes

Industrial-scale production often employs multi-step sequences to enhance purity and yield. A patented method for analogous pyrazolylpiperazines illustrates this approach :

-

Piperazine Functionalization :

-

React 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine.

-

Cyclize using POCl/pyridine to form a protected intermediate.

-

-

Deprotection :

-

Remove tert-butoxycarbonyl (Boc) groups with trifluoroacetic acid.

-

-

Coupling :

Critical Steps :

-

Cyclization Agent : Substituting POCl with Lawesson’s reagent improves yield (90%) and reduces side products .

-

Temperature Control : Maintaining 50–55°C during acetic acid addition prevents decomposition .

Solvent and Reaction Condition Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing ionic intermediates, while non-polar solvents (e.g., toluene) favor purification steps .

Case Study :

-

DMF vs. Ethanol : Cyclization in DMF at 100°C achieves 72% yield versus 58% in ethanol due to better solubility of intermediates .

Analytical Characterization

Post-synthesis characterization ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The phenylethyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-one, while reduction may produce N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazol-5-amines have been synthesized and evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. A study highlighted that certain pyrazolo[3,4-b]pyridines demonstrated potent inhibition against CDK2 and CDK9, suggesting potential therapeutic applications for cancer treatment .

2. Anti-inflammatory Properties

The pyrazole scaffold has been recognized for its anti-inflammatory effects. Compounds similar to N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine have been synthesized to explore their efficacy in reducing inflammation in various models. These compounds may inhibit specific pathways involved in inflammatory responses, thus offering new avenues for treating inflammatory diseases .

3. Antimicrobial Activity

Recent studies have also reported antimicrobial properties associated with pyrazole derivatives. The structural modifications of these compounds can lead to enhanced activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Material Science Applications

1. Coordination Chemistry

N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens up possibilities for applications in catalysis and materials design. The ligand's structural characteristics allow for the formation of metal-organic frameworks (MOFs) that can be utilized in gas storage and separation technologies .

2. Supramolecular Chemistry

The compound's ability to engage in hydrogen bonding and π–π stacking interactions makes it suitable for supramolecular assemblies. These properties can be exploited to design new materials with specific optical or electronic properties, which are valuable in the development of sensors and organic electronics .

Synthetic Methodologies

1. Multi-step Synthesis

The synthesis of N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multi-step reactions that include the formation of the pyrazole ring followed by amination processes. Various synthetic routes have been developed to optimize yield and purity, making this compound accessible for further research and application development .

2. One-pot Reactions

Recent advancements have introduced one-pot multicomponent reactions that simplify the synthesis of complex pyrazole derivatives. This approach not only enhances efficiency but also reduces waste and time, making it an attractive option for laboratories focused on sustainable chemistry practices .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine with analogous pyrazole derivatives, focusing on substituent variations and molecular properties:

Physicochemical Properties

- Solubility : Compounds with polar groups (e.g., CF3 in C7H10F3N3) exhibit lower aqueous solubility, whereas methyl or phenyl derivatives may balance hydrophobicity .

- Thermal Stability : Pyrazole amines with aromatic substituents (e.g., phenyl) generally show higher melting points due to crystalline packing .

Pharmacological Potential

While direct activity data for the target compound are unavailable, structurally related pyrazole derivatives demonstrate diverse applications:

- Anticancer Activity : Darolutamide (a pyrazole-containing androgen receptor inhibitor) highlights the role of substituent bulk in target binding .

- Antimicrobial Effects : Pyrazole amines with electron-withdrawing groups (e.g., CF3) show enhanced activity against bacterial strains .

- Kinase Inhibition : The 2-phenylethyl group may mimic tyrosine residues in kinase active sites, as seen in EGFR inhibitors .

Key Takeaways

- Substituent Effects : Bulky aliphatic or aromatic groups (e.g., 2-phenylethyl) enhance lipophilicity and steric interactions, while electron-withdrawing groups (e.g., CF3) modulate electronic properties.

- Synthetic Flexibility : Pyrazole amines are readily functionalized via alkylation, acylation, or cyclization, enabling diverse derivative libraries .

- Pharmacological Optimization : Balancing substituent size and polarity is critical for improving bioavailability and target engagement in drug design .

This analysis underscores the importance of structural tailoring in pyrazole-based compounds for therapeutic and industrial applications. Further studies on N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine should explore its specific biological targets and pharmacokinetic profile.

Biological Activity

N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and various substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is C11H13N3. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes, potentially influencing pathways related to inflammation and cell signaling:

- Target Enzymes : It has been shown to interact with amine oxidase enzymes, which play a role in the metabolism of biogenic amines.

- Biochemical Pathways : The inhibition of these enzymes can affect neurological and vascular functions, suggesting a role in treating conditions like depression or hypertension.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 16 |

These results indicate the potential use of this compound in developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It showed promising results in inhibiting pro-inflammatory cytokines such as TNFα and IL-6 in vitro, suggesting its utility in managing inflammatory diseases:

| Activity Type | IC50 Value (nM) |

|---|---|

| TNFα Inhibition | 53 |

| IL-6 Inhibition | 42 |

These findings support the hypothesis that N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Neurological Disorders

In a recent study focusing on neurological disorders, N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine was administered to animal models exhibiting symptoms akin to depression. The results showed a significant improvement in behavioral tests, indicating potential antidepressant properties.

Case Study 2: Cancer Research

Another investigation explored the anticancer potential of pyrazole derivatives, including this compound. It was found to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, demonstrating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-5-amine, and what optimization strategies are recommended for improving yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones.

- Step 2 : Alkylation at the pyrazole N1 position using propan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Introduction of the 2-phenylethylamine moiety via nucleophilic substitution or reductive amination .

- Optimization : Reaction monitoring via TLC/HPLC and purification by column chromatography (silica gel, eluent: EtOAc/hexane) enhance purity. Yield improvements (e.g., ~70–85%) are achieved by controlling temperature (60–80°C) and stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrazole H5 proton at δ 6.2–6.5 ppm; isopropyl CH₃ at δ 1.3–1.5 ppm) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro screening :

- Enzyme inhibition : Test against kinases or GPCRs using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence its reactivity and interaction with biological targets?

- Computational analysis :

- DFT calculations (Gaussian/B3LYP/6-31G*): Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- Electrostatic potential maps (Multiwfn): Visualize charge distribution for docking studies .

Q. What structural analogs of this compound exhibit improved bioactivity, and what SAR trends emerge?

- Key analogs :

| Analog Modification | Bioactivity Trend | Reference |

|---|---|---|

| Fluorine at pyrazole C5 | ↑ Enzymatic inhibition | |

| Cycloheptane ring fusion | ↓ Cytotoxicity | |

| Methoxy substituents | Altered pharmacokinetics |

- SAR Insight : Bulky groups (e.g., isopropyl) enhance metabolic stability but may reduce solubility .

Q. How do conflicting data arise in computational vs. experimental studies (e.g., logP, binding affinities), and how can they be reconciled?

- Case study : Discrepancies in logP (predicted vs. HPLC-measured) due to solvent effects or ionization states .

- Resolution :

- Validate computational models (e.g., COSMO-RS solvation) with experimental logP (shake-flask method) .

- Use MD simulations (AMBER/CHARMM) to refine docking poses against crystallographic data .

Methodological Considerations

Q. What strategies mitigate decomposition during synthesis or storage?

- Storage : Argon atmosphere, -20°C (prevents oxidation of amine groups) .

- Synthesis : Avoid protic solvents (e.g., MeOH) for acid-sensitive intermediates; use DCM/THF instead .

Q. How can vibrational spectroscopy (Raman/IR) differentiate between pyrazole tautomers?

- Key peaks :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.